2,5-Diethyl-3,6-dimethylpyrazine
CAS No.: 18903-30-5
Cat. No.: VC21323063
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18903-30-5 |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | 2,5-diethyl-3,6-dimethylpyrazine |
| Standard InChI | InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3 |
| Standard InChI Key | WOKWCTYNOKUPRA-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(C(=N1)C)CC)C |
| Canonical SMILES | CCC1=C(N=C(C(=N1)C)CC)C |
Introduction
Chemical Identity and Structure
2,5-Diethyl-3,6-dimethylpyrazine is a substituted pyrazine with two ethyl groups at positions 2 and 5, and two methyl groups at positions 3 and 6 of the pyrazine ring. The pyrazine ring itself is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 .
Basic Identification Data
| Parameter | Information |
|---|---|
| Common Name | 2,5-Diethyl-3,6-dimethylpyrazine |
| Molecular Formula | C₁₀H₁₆N₂ |
| CAS Registry Number | 18903-30-5 |
| PubChem CID | 12669071 |
| Creation Date | 2007-02-08 |
| Last Modified | 2025-03-22 |
Structural Representations
The compound can be represented through various chemical notation systems that provide unique identifiers for database searching and structural information:
| Representation Type | Notation |
|---|---|
| IUPAC Name | 2,5-diethyl-3,6-dimethylpyrazine |
| SMILES | CCC1=NC(C)=C(CC)N=C1C |
| InChI | InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3 |
| InChI Key | WOKWCTYNOKUPRA-UHFFFAOYSA-N |
The structure features a planar pyrazine ring with two nitrogen atoms in positions 1 and 4, with ethyl groups extending from positions 2 and 5, and methyl groups at positions 3 and 6 .
Physical and Chemical Properties
2,5-Diethyl-3,6-dimethylpyrazine possesses specific physical and chemical properties that influence its behavior in various systems and applications.
Physical Properties
Spectroscopic Data
Gas chromatography data for 2,5-diethyl-3,6-dimethylpyrazine has been reported in scientific literature:
| Column Type | Active Phase | Retention Index (I) | Reference | Comment |
|---|---|---|---|---|
| Capillary | DB-5 | 1225 | Moon, Cliff, et al., 2006 | 30 m/0.32 mm/0.25 μm, He; Program: 40°C(3min) => 3°C/min => 180°C => 10°C/min => 260°C(2min) |
| Capillary | Carbowax 20M | 1539 | Baltes and Bochmann, 1987 | Column length: 50 m; Column diameter: 0.3 mm; Program: not specified |
These gas chromatography parameters can be utilized for the identification and quantification of this compound in various matrices .
Occurrence and Natural Distribution
Formation in Foods
While specific formation pathways for 2,5-Diethyl-3,6-dimethylpyrazine aren't explicitly detailed in the provided sources, pyrazines as a class are typically formed through thermal processing of foods. They commonly arise from amino acids and sugars via chemical reactions such as the Maillard reaction, which occurs during roasting or other heat treatments .
These processes are particularly relevant in coffee production, where roasting generates a complex profile of flavor compounds including various pyrazines that contribute to the characteristic aroma and taste of coffee products.
Synthesis Methods
Although the search results don't provide a direct synthesis method for 2,5-Diethyl-3,6-dimethylpyrazine specifically, information about related compounds offers insights into potential synthesis pathways.
Related Compound Synthesis
A related compound, 2-ethyl-3,6-dimethylpyrazine, can be synthesized using 2,5-dimethylpyrazine as a starting material through the Minici reaction. This method employs:
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2,5-dimethylpyrazine as the base compound
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FeSO₄·7H₂O as a catalyst
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Concentrated sulfuric acid and hydrogen peroxide to create oxidative conditions
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n-propionaldehyde as the ethyl group source
The reaction proceeds over 5-6 hours, followed by extraction with ethyl acetate, pH adjustment, and column chromatography to obtain the purified product .
Enzymatic Synthesis of Similar Compounds
Research has demonstrated that 3-ethyl-2,5-dimethylpyrazine can be produced from L-threonine via a bacterial operon. This chemoenzymatic synthesis involves:
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L-threonine 3-dehydrogenase using L-threonine as a substrate to produce aminoacetone
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2-amino-3-ketobutyrate CoA ligase with threonine aldolase activity producing acetaldehyde
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Condensation of two aminoacetone molecules with one acetaldehyde molecule
This enzymatic pathway achieved yields up to 20.2% and shows promise for synthesizing various alkylpyrazines .
| Parameter | Value | Notes |
|---|---|---|
| LD₅₀ (rats) | 460 mg/kg | For 2-ethyl-3,(5 or 6)-dimethylpyrazine |
| NOAEL (90-day rat study 1) | 12.5 mg/kg/day | Both sexes |
| NOAEL (90-day rat study 2) | 17 mg/kg/day (males) 18 mg/kg/day (females) | Sex-specific values |
The related compound has been reported to be irritating to the skin, eyes, and upper respiratory tract .
Metabolic Considerations
The structurally similar 2-ethyl-3,(5 or 6)-dimethylpyrazine is oxidized in rats almost exclusively via its aliphatic side-chain to carboxylic acid derivatives .
Regulatory Status
The related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine is used in the food industry as a flavor ingredient. Available data, including its history of safe use, indicate that at current intake levels, its use as a food flavoring is considered safe .
Research Findings
Analytical Methods
Gas chromatography techniques have been developed for the analysis of 2,5-Diethyl-3,6-dimethylpyrazine, as evidenced by the retention index data available in scientific literature. These methods employ different column types and temperature programs to achieve effective separation and identification .
Pyrazine Formation Pathways
Research has investigated the formation of pyrazines through various reaction pathways, including:
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Maillard reactions between amino acids and sugars
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Reactions involving 1-hydroxyacetone or selected aldehydes with bases
These studies contribute to understanding how pyrazines, including potentially 2,5-Diethyl-3,6-dimethylpyrazine, form during food processing.
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